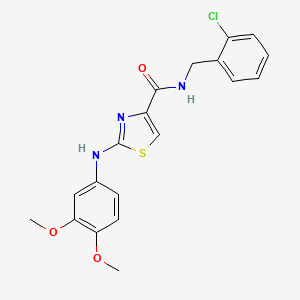
N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide is a compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₇H₁₅ClN₄O₂S
- Molecular Weight : 406.9 g/mol
This compound features a thiazole ring linked to a chlorobenzyl group and a dimethoxyphenyl moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities. The specific compound has been studied for its antimicrobial and anticancer properties.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi . The presence of halogen substituents, such as chlorine in this compound, is associated with enhanced antibacterial activity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2-chlorobenzyl)-thiazole | Staphylococcus aureus | 32 μg/mL |
| N-(2-chlorobenzyl)-thiazole | Escherichia coli | 64 μg/mL |
| N-(2-chlorobenzyl)-thiazole | Candida albicans | 42 μg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole compounds can inhibit the proliferation of HepG2 liver cancer cells and PC12 neuroblastoma cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-(2-chlorobenzyl)-thiazole | HepG2 | <1.0 |
| N-(2-chlorobenzyl)-thiazole | PC12 | <1.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with DNA : Some studies suggest that thiazoles may intercalate into DNA or inhibit topoisomerases, disrupting cancer cell replication .
- Anti-inflammatory Pathways : Thiazoles may also modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
Case Studies
Recent case studies have further elucidated the potential applications of thiazole derivatives in clinical settings:
- Antibacterial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting their potential as novel antibiotics .
- Cancer Treatment : Another investigation revealed that specific thiazole compounds significantly reduced tumor growth in xenograft models of breast cancer, indicating their promise as anticancer agents .
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-25-16-8-7-13(9-17(16)26-2)22-19-23-15(11-27-19)18(24)21-10-12-5-3-4-6-14(12)20/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDIBNHVPSXWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














